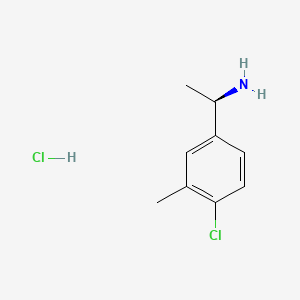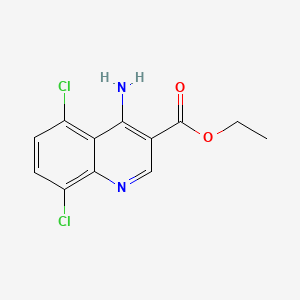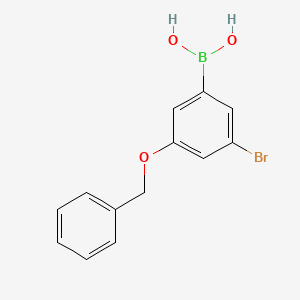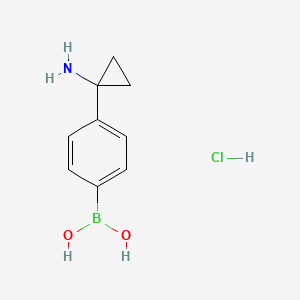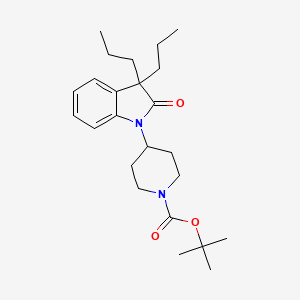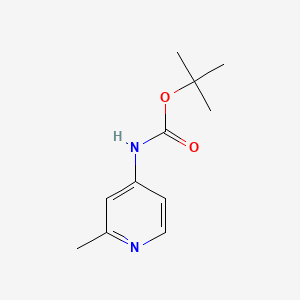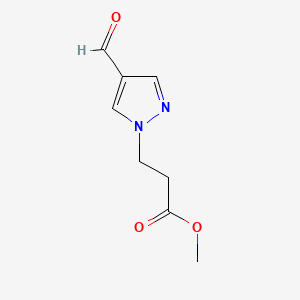
Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” is a chemical compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” is 1S/C10H14N2O3/c1-7-9 (6-13)8 (2)12 (11-7)5-4-10 (14)15-3/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is used in the synthesis of heterocyclic compounds like isoxazole and pyrazole derivatives. These compounds are structurally related to glutamate, suggesting potential applications in neuroscience and pharmacology (Flores et al., 2014).
Corrosion Inhibition : Derivatives of this compound, such as bipyrazolic derivatives, have been shown to effectively inhibit corrosion in steel. This highlights its potential application in material science, particularly in corrosion prevention (Missoum et al., 2013).
Antimicrobial Properties : Certain condensed pyran compounds containing Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate have been synthesized and shown to possess antimicrobial properties, indicating its relevance in the development of new antibiotics or antifungal agents (Mishriky et al., 2001).
Synthesis of Pyrazole Derivatives : This compound is used in the synthesis of various 3-phenyl-1H-pyrazole derivatives, which are key intermediates in developing biologically active compounds. This suggests its application in medicinal chemistry (Liu et al., 2017).
Catalytic Properties : It is involved in the synthesis of multidendate ligands used in catalysis. This indicates its utility in chemical reactions that require specific catalysts, such as oxidation reactions (Boussalah et al., 2009).
Safety and Hazards
The safety information available indicates that “Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” should be handled with caution. It has been assigned the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . More specific hazard statements and precautionary measures are not available in the sources I found.
Direcciones Futuras
The future directions for “Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” and related compounds could involve further exploration of their pharmacological effects. For instance, hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propiedades
IUPAC Name |
methyl 3-(4-formylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-5-7(6-11)4-9-10/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSYKQAXEHHTDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675466 |
Source


|
| Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate | |
CAS RN |
1215295-99-0 |
Source


|
| Record name | Methyl 4-formyl-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

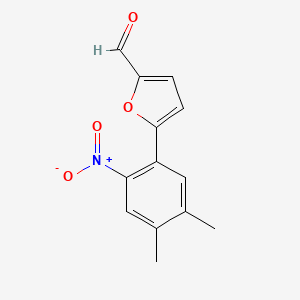
![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)
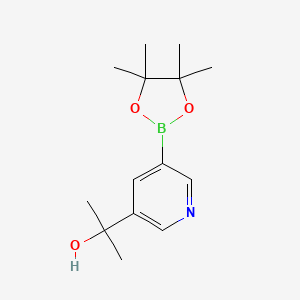
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)
